molecular formula C10H11ClN2S B13317788 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine

4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine

Cat. No.: B13317788
M. Wt: 226.73 g/mol
InChI Key: OXMNXWQQGRYWRW-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family It is characterized by a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the thienopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Cyclization: Formation of additional ring structures through cyclization reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C10H11ClN2S/c1-6(2)5-8-12-9(11)7-3-4-14-10(7)13-8/h3-4,6H,5H2,1-2H3

InChI Key

OXMNXWQQGRYWRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C=CS2)C(=N1)Cl

Origin of Product

United States

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